N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl group at the ortho-position. The nitrogen of the amide group is linked to a 2-hydroxyethyl chain bearing a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-15-8-7-11(9-16(15)26-2)14(23)10-22-17(24)12-5-3-4-6-13(12)18(19,20)21/h3-9,14,23H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVYFGWYKGXATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and 2-(trifluoromethyl)benzoyl chloride. These intermediates undergo condensation reactions under controlled conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high efficiency. The use of automated systems and advanced analytical techniques helps monitor the reaction progress and control the parameters to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives with altered chemical properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of triazole rings have been shown to possess antibacterial and antifungal activities. Studies have demonstrated their effectiveness against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar compounds in the literature have been studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in anti-inflammatory drug development .
Anticancer Research
The trifluoromethyl group present in the compound is known to enhance the biological activity of many pharmaceuticals. Research into related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth, suggesting that this compound may also exhibit similar anticancer properties .
A study focused on synthesizing novel triazole derivatives demonstrated that compounds with similar functional groups exhibited notable biological activity. The synthesized compounds were characterized using techniques like FTIR and NMR spectroscopy, confirming their structures and biological efficacy against specific bacterial strains .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinities of trifluoromethyl-substituted derivatives against target enzymes involved in disease pathways. These studies indicated promising interactions that could lead to the development of new lead compounds for treating infections or cancer .
Potential Future Directions
Given its promising properties, future research could focus on:
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Formulation Development : Investigating various formulation strategies to enhance bioavailability.
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxyethyl and dimethoxyphenyl groups contribute to its overall reactivity and stability. These interactions can modulate biological processes, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks the 2-hydroxyethyl and trifluoromethyl groups present in the target compound.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield under reflux conditions) .
- Key Data : Melting point = 90°C; IR bands for carbonyl (C=O) at ~1663–1682 cm⁻¹, similar to hydrazinecarbothioamide derivatives .
N-[(2R)-2-(3,4-Dimethoxyphenyl)-2-Hydroxyethyl]benzamide
- Structure : Differs by the absence of the ortho-trifluoromethyl group.
- No trifluoromethyl group reduces lipophilicity .
Trifluoromethyl-Substituted Benzamides
N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide (Flutolanil)
- Structure : Contains a trifluoromethyl group but replaces the hydroxyethyl-dimethoxyphenyl chain with an isopropoxy-phenyl group.
- Application : Used as a pesticide, highlighting the role of trifluoromethyl groups in agrochemical activity .
3,5-Bis(Trifluoromethyl)Benzamide Derivatives
Heterocyclic Benzamide Derivatives
N-[2-(2,3-Dimethylphenyl)-2,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]-2-(Trifluoromethyl)Benzamide
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability. Flutolanil’s pesticidal activity underscores its role in enhancing bioactivity .
- Hydroxyethyl Chain : Improves water solubility via hydrogen bonding, as seen in ’s dihydroxyphenyl analogs .
- Methoxy Groups : Electron-donating effects may stabilize aromatic rings, influencing reactivity in synthesis (e.g., Friedel-Crafts reactions in ) .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a complex organic compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a dimethoxyphenyl moiety, suggests potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, which may contribute to its biological activity.
Structural Formula
The mechanism by which this compound exerts its effects involves:
- Protein Binding : The trifluoromethyl group may enhance binding affinity to specific proteins or enzymes.
- Modulation of Biological Processes : The compound's interactions can influence various physiological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
In studies focusing on antiviral properties, compounds similar to this compound have demonstrated efficacy against various viruses. For instance:
- Inhibition of Viral Replication : Certain derivatives have shown significant inhibitory effects on viruses such as Hepatitis C and Influenza strains .
Antitumor Activity
There is emerging evidence supporting the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) have indicated that related compounds exhibit cytotoxic effects with IC50 values in the micromolar range .
Case Studies and Research Findings
Q & A
Q. Table 1: Synthesis Parameters from Literature
| Parameter | Conditions Observed | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 70°C in DMF | Yield: 65–75% | |
| Solvent | Dichloromethane | Purity: >90% (HPLC) | |
| Catalyst | Triethylamine (base) | Reduced side-product formation |
Advanced: What strategies enable regioselective functionalization of the benzamide core for targeted bioactivity?
Methodological Answer:
Regioselectivity can be achieved via:
- Protecting Groups : Temporarily block hydroxyl or methoxy groups during synthesis to direct reactivity to the trifluoromethyl-benzamide moiety .
- Electrophilic Substitution : Leverage electron-withdrawing trifluoromethyl groups to guide reactions (e.g., nitration, halogenation) to specific aromatic positions .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd) for cross-coupling reactions at less reactive sites .
Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify methoxy, hydroxyethyl, and trifluoromethyl groups (e.g., δ 3.8–4.2 ppm for methoxy protons) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm) and hydroxyl O-H bonds (~3300 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 439.1) and fragmentation patterns .
Advanced: How can advanced computational methods resolve ambiguities in stereochemical assignments?
Methodological Answer:
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to confirm stereochemistry .
- Molecular Dynamics Simulations : Model solvent interactions to predict conformational stability of the hydroxyethyl group .
Basic: What in vitro assays are suitable for initial screening of bioactivity (e.g., antimicrobial, anticancer)?
Methodological Answer:
Q. Table 2: Representative Bioactivity Data
| Bioactivity | Assay Type | Observed IC/MIC | Source |
|---|---|---|---|
| Anticancer (MCF-7) | MTT | 12.5 µM | |
| Antibacterial (E. coli) | Microdilution | MIC: 64 µg/mL |
Advanced: How can researchers address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line passage number, culture media) .
- Metabolic Profiling : Use LC-MS to identify degradation products or metabolites that alter activity .
- Molecular Docking : Predict binding affinities to target receptors (e.g., kinases) to explain variability .
Basic: What are key considerations for designing derivatives to enhance solubility without compromising activity?
Methodological Answer:
- Polar Substituents : Introduce hydroxyl or amine groups to the dimethoxyphenyl ring to improve aqueous solubility .
- Trifluoromethyl Modifications : Replace with sulfonyl or carboxylate groups to balance lipophilicity .
Advanced: How can cryo-EM or SPR elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified enzymes/receptors (e.g., binding affinity ) .
- Cryo-Electron Microscopy (Cryo-EM) : Visualize structural changes in target proteins (e.g., tubulin) upon compound binding .
Basic: What are common pitfalls in interpreting NMR data for this compound?
Methodological Answer:
- Signal Overlap : Methoxy (δ 3.8–4.2 ppm) and hydroxyethyl protons (δ 3.5–4.0 ppm) may overlap; use 2D NMR (COSY, HSQC) for resolution .
- Dynamic Effects : Rotameric equilibria in the hydroxyethyl group broaden signals; acquire spectra at variable temperatures .
Advanced: What interdisciplinary approaches are promising for future research on this compound?
Methodological Answer:
- Chemoproteomics : Identify off-target interactions using activity-based protein profiling (ABPP) .
- Machine Learning : Train models on structure-activity relationships (SAR) to predict novel derivatives with optimized properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
